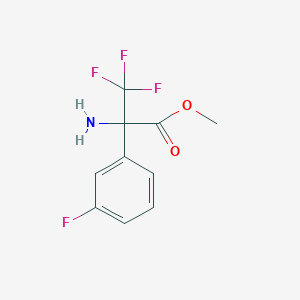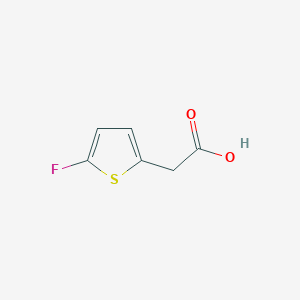![molecular formula C19H23BrN2O2 B2496500 2-(adamantan-1-yl)-N'-[(1Z)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide CAS No. 324764-43-4](/img/structure/B2496500.png)
2-(adamantan-1-yl)-N'-[(1Z)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of adamantane derivatives, including compounds similar to 2-(adamantan-1-yl)-N'-[(1Z)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide, involves the nucleophilic addition reactions where adamantane-based components are combined with various aldehydes and hydrazides. This process results in compounds that exhibit potential pharmacological activities due to their unique adamantane core and functional groups (Odyntsova, 2017).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray diffraction and spectroscopic methods, revealing asymmetrical charge distributions and hydrogen bonding that influence their crystalline structures and stability. Detailed structural analysis through DFT calculations and single crystal X-ray diffraction provides insights into the electronic properties and potential interaction sites for biological activities (Al-Wahaibi et al., 2020).
Chemical Reactions and Properties
Adamantane derivatives participate in various chemical reactions, highlighting their reactivity and potential for chemical modifications. The presence of functional groups like hydrazides allows for further chemical transformations, contributing to the versatility of these compounds in synthetic chemistry (Novakov et al., 2017).
Physical Properties Analysis
The physical properties, such as melting points and solubility, are determined by the adamantane core and the substituents attached to it. These properties influence the compound's behavior in biological systems and its potential as a drug candidate. The rigid structure of adamantane contributes to the stability and low toxicity of these compounds (Odyntsova, 2017).
Chemical Properties Analysis
The chemical properties, including reactivity with electrophiles and nucleophiles, are crucial for understanding the compound's potential interactions and mechanisms of action. Studies on adamantane derivatives reveal their capacity to undergo various chemical transformations, enabling the synthesis of a wide range of bioactive molecules (Butler & Scott, 1968).
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile of Adamantane Derivatives
Adamantane and its derivatives have been extensively studied for their pharmacological applications, particularly in treating neurodegenerative diseases. Compounds like amantadine and memantine, which share structural similarities with 2-(adamantan-1-yl)-N'-[(1Z)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide, are already in use for dementia, Alzheimer's, and Parkinson's diseases. Research suggests that the pharmacological potential of adamantane derivatives extends beyond these applications, offering promising directions for future studies in biochemistry, pharmacology, and medicinal chemistry, as well as for the pharmaceutical industry. The unique adamantane-based scaffold contributes significantly to the bioactivity of these compounds, emphasizing the importance of structural motifs in drug design and development (Dembitsky, Gloriozova, & Poroikov, 2020).
DNA Binding and Antiviral Applications
The binding affinity of certain adamantane derivatives to DNA structures, as seen in Hoechst 33258 and its analogues, highlights another significant area of application. These compounds bind to the minor groove of DNA, showing specificity for AT-rich sequences. This property is exploited in fluorescence microscopy and flow cytometry for DNA staining, contributing to advancements in cell biology and genetics. Moreover, adamantane derivatives' role as radioprotectors and topoisomerase inhibitors opens avenues for developing novel therapeutics targeting DNA interactions, which can be crucial for cancer treatment and research into genetic diseases (Issar & Kakkar, 2013).
Synthesis and Chemical Properties for Drug Development
The synthesis and exploration of adamantylated nucleic bases underscore the compound's versatility in creating highly effective and selective drugs. Although initial studies focused on derivatives containing unsubstituted adamantane, recent advancements have expanded the scope to include a variety of substitutions, enhancing biological activity and selectivity. This research direction holds promise for developing new treatments, particularly by exploiting adamantane's ability to interact with biological molecules in specific ways (Shokova & Kovalev, 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O2/c20-16-1-2-17(23)15(6-16)11-21-22-18(24)10-19-7-12-3-13(8-19)5-14(4-12)9-19/h1-2,6,11-14,23H,3-5,7-10H2,(H,22,24)/b21-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLRMCSSSLFNOB-NHDPSOOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NN=CC4=C(C=CC(=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)N/N=C\C4=C(C=CC(=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(adamantan-1-yl)-N'-[(1Z)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2496418.png)
![1-(4-fluorophenyl)-6-[(4-fluorophenyl)methylsulfanyl]-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496419.png)
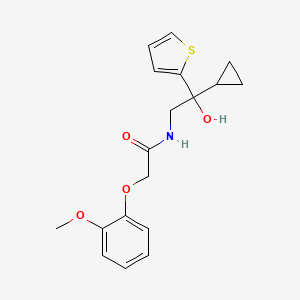
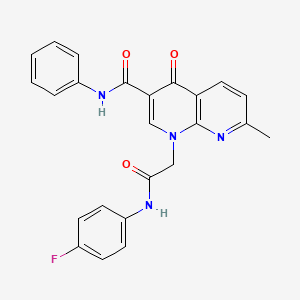
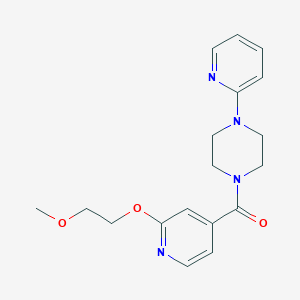

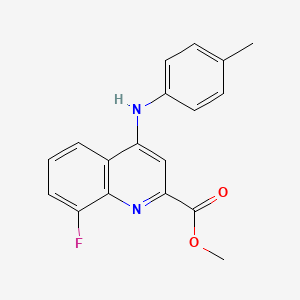
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2496429.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2496432.png)
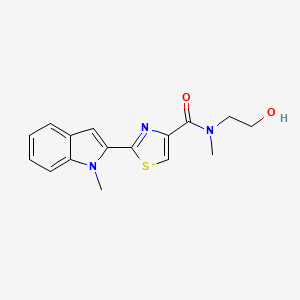
![Methyl 4-[(1-cyanocyclobutyl)carbamoyl]-3,3-dimethylbutanoate](/img/structure/B2496438.png)
